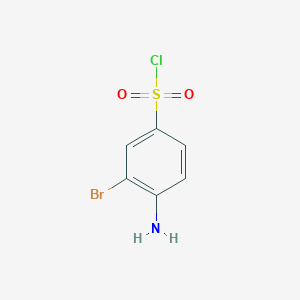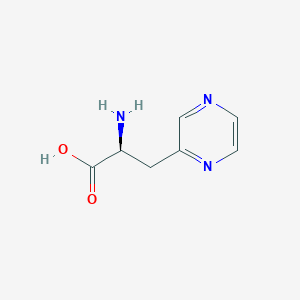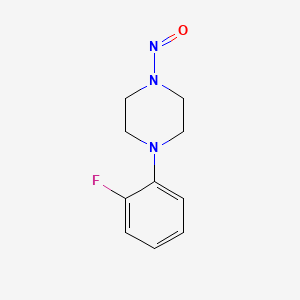
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features both cyclopropylamino and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an ester or acid chloride, to form the desired amide.
Final assembly: The imidazole and cyclopropylamino groups are then coupled to a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyclopropylamino group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the cyclopropylamino group.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The imidazole ring can act as a nucleophile or base, participating in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(Cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoic acid: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer specific chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(9(14)15,12-8-2-3-8)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15) |
Clave InChI |
BRTMFSKIRLMJCF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CN=C1)(C(=O)O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)






![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)





![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
